N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

Catalog No.
S3119614
CAS No.
862826-31-1
M.F
C28H29N3O3S
M. Wt
487.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indo...

CAS Number

862826-31-1

Product Name

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide

Molecular Formula

C28H29N3O3S

Molecular Weight

487.62

InChI

InChI=1S/C28H29N3O3S/c1-2-34-23-14-12-22(13-15-23)28(33)29-16-17-31-19-26(24-10-6-7-11-25(24)31)35-20-27(32)30-18-21-8-4-3-5-9-21/h3-15,19H,2,16-18,20H2,1H3,(H,29,33)(H,30,32)

InChI Key

ZMLBSBCOUDKSGS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4

solubility

not available

Organic Synthesis

The compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method could potentially be applied to the synthesis of “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide”.

Pharmaceutical Industry

Amides are important in the pharmaceutical industry. A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain "N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide" . This process could potentially be used to synthesize “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide”.

Anti-Inflammatory Drugs

2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). They are widely used for the treatment of various types of arthritis and musculoskeletal disorders . The compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was synthesized by coupling ibuprofen with tryptamine . This suggests that “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide” could potentially have similar applications.

Biological Activities

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide” could potentially have similar biological activities.

Antiviral Activity

A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 . This suggests that “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide” could potentially have similar antiviral activities.

Treatment of Influenza A (H3N2) Infection

A combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . This suggests that “N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide” could potentially be used in similar treatments.

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core integrated with various functional groups. This compound features an indole moiety, a thioether linkage, and an ethoxy group, making it a subject of interest in medicinal chemistry due to its potential biological activities. The presence of the benzylamino group enhances its chemical reactivity and interaction with biological targets, potentially offering improved pharmacological properties compared to simpler derivatives.

Due to its functional groups:

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Carbonyl groups within the structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzylamino group is susceptible to nucleophilic substitution reactions with electrophiles, such as alkyl halides, allowing for further functionalization of the compound.

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide exhibits potential biological activity that may include interactions with various proteins and enzymes. The indole and benzamide structures are known to engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets. The thioether component may influence the compound's reactivity and binding affinity, potentially enhancing its efficacy against specific diseases.

The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide typically involves several synthetic steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Thioether Formation: The introduction of the thioether linkage involves reacting a suitable thiol with an appropriate electrophile.
  • Amide Bond Formation: The final step entails coupling the thioether-indole intermediate with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine, resulting in the formation of the desired benzamide compound.

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide has potential applications in pharmaceutical research, particularly in drug discovery targeting diseases associated with enzyme dysregulation or receptor activity. Its structural components suggest possible roles as kinase inhibitors or modulators of other protein interactions relevant to various therapeutic areas .

Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. The indole and benzamide portions may facilitate binding to specific receptors or enzymes, while the thioether group could modulate these interactions. Investigating these mechanisms through molecular docking studies or biochemical assays would provide insights into its pharmacological potential and help identify specific therapeutic applications .

Several compounds share structural similarities with N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-(3-((2-(methylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamideSimilar core structure but contains methylamino instead of benzylaminoSimpler amine derivative may exhibit different binding properties
N-(2-(3-((2-(ethylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamideContains ethylamino groupVariation in alkyl chain length may affect solubility and biological activity

The uniqueness of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide lies in its benzylamino group, which enhances interaction capabilities with biological targets compared to simpler amines. Additionally, the combination of the indole core with a benzamide structure contributes distinct chemical properties that may lead to unique pharmacological effects .

XLogP3

4.6

Dates

Last modified: 08-18-2023

Explore Compound Types